molecular formula C7H12F3NO B15238295 (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine

Cat. No.: B15238295
M. Wt: 183.17 g/mol
InChI Key: AYHHHZJKJGORBD-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It could serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often of interest due to their enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanoic acid: Similar structure but with a carboxylic acid group.

    (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-thiol: Similar structure but with a thiol group.

Uniqueness

The uniqueness of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine lies in its combination of a trifluoromethyl group and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2/t5?,6-/m0/s1

InChI Key

AYHHHZJKJGORBD-GDVGLLTNSA-N

Isomeric SMILES

C1CCOC(C1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CCOC(C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.